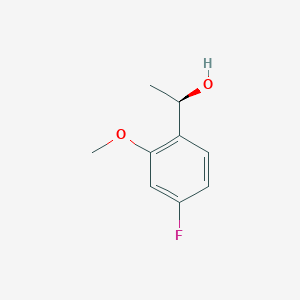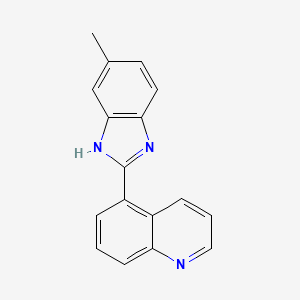
5-(5-methyl-1H-1,3-benzodiazol-2-yl)quinoline
Übersicht
Beschreibung
The compound “5-(5-methyl-1H-1,3-benzodiazol-2-yl)quinoline” is likely a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements . In this case, the ring structure includes carbon and nitrogen atoms.
Molecular Structure Analysis
The molecular structure of “5-(5-methyl-1H-1,3-benzodiazol-2-yl)quinoline” likely includes a quinoline ring attached to a 1H-1,3-benzodiazol ring at the 5-position . The benzodiazol ring also has a methyl group attached at the 5-position.Chemical Reactions Analysis
The chemical reactions involving “5-(5-methyl-1H-1,3-benzodiazol-2-yl)quinoline” would depend on the specific conditions and reagents used .Wissenschaftliche Forschungsanwendungen
Cytotoxic Properties in Cancer Research
5-(5-Methyl-1H-1,3-Benzodiazol-2-yl)quinoline and related compounds have been explored for their potential in cancer research. For instance, a study investigated the cytotoxic properties of quinoline derivatives on human tumor cell lines, including pancreas cancer and cervical cancer cell lines. These compounds showed selective activity and potential as anticancer agents (Korcz, Sa̧czewski, Bednarski, & Kornicka, 2018).
Antimicrobial and Antifungal Applications
Quinoline derivatives have also been investigated for their antimicrobial and antifungal properties. A study synthesized and characterized a series of quinoline-based compounds and assessed their effectiveness against bacterial and fungal organisms. Some compounds showed significant activity, indicating potential as antimicrobial agents (Jayanna, Vagdevi, Dharshan, & Kekuda, 2013).
Corrosion Inhibition
Another area of research is the use of quinoline derivatives as corrosion inhibitors. A study found that certain quinoline derivatives can effectively protect carbon steel in phosphoric acid environments. These compounds exhibited mixed-type inhibition properties and confirmed the formation of a protective layer on the steel surface, highlighting their utility in corrosion prevention (Faydy et al., 2020).
Fluorescent Probes
Quinoline derivatives have been developed as fluorescent probes. A study synthesized novel quinoline compounds and investigated their fluorescent properties in different solvents. The compounds exhibited strong fluorescence, suggesting applications in materials science, such as in the creation of fluorescent markers or sensors (Bodke, Shankerrao, & Harishkumar, 2013).
Electrochemical Studies
There's also interest in the electrochemical properties of quinoline derivatives. Research on electron-deficient benzoheterocycle clusters, including quinolines, revealed insights into their electrochemical behavior. This knowledge can inform the development of new materials for electronic and catalytic applications (Rosenberg et al., 2000).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(6-methyl-1H-benzimidazol-2-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c1-11-7-8-15-16(10-11)20-17(19-15)13-4-2-6-14-12(13)5-3-9-18-14/h2-10H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGCZESINVHLBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C4C=CC=NC4=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-methyl-1H-1,3-benzodiazol-2-yl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



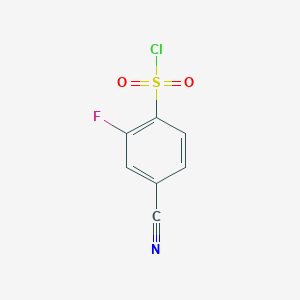
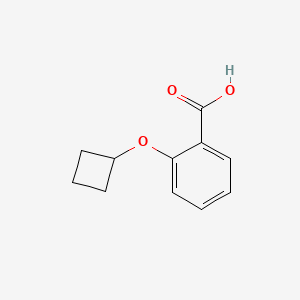
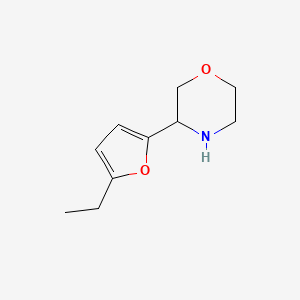
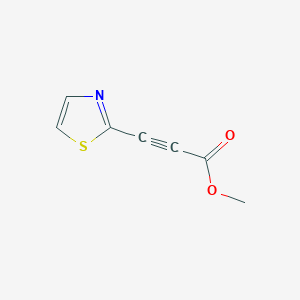
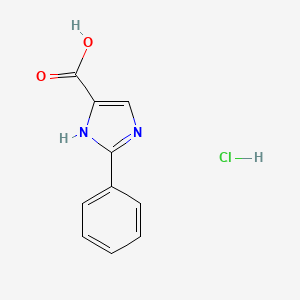
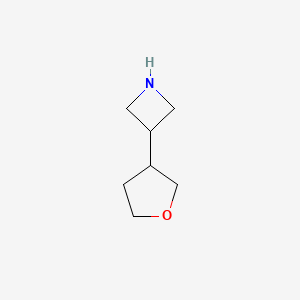
![methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B1423451.png)
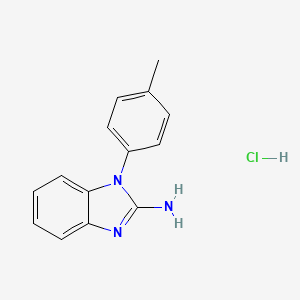
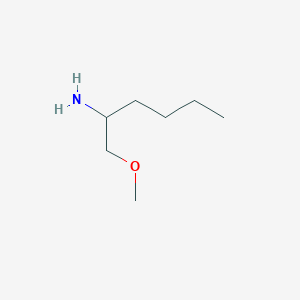
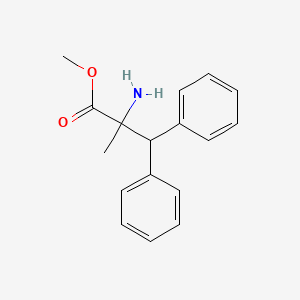
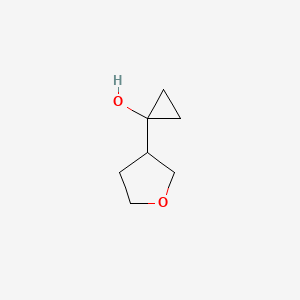
![1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1423458.png)
![2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B1423459.png)
